molecular formula C17H33N3O3 B13908952 tert-butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate

tert-butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate

Cat. No.: B13908952
M. Wt: 327.5 g/mol
InChI Key: SLZONRKJBRFOKX-NRXISQOPSA-N
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Description

tert-Butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butyl carbamate protecting group, a methoxymethyl substituent at the (3S)-position, and a cis-configured 4-aminocyclohexyl moiety at the 4-position of the piperazine ring. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules.

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl (3S)-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H33N3O3/c1-17(2,3)23-16(21)19-9-10-20(15(11-19)12-22-4)14-7-5-13(18)6-8-14/h13-15H,5-12,18H2,1-4H3/t13?,14?,15-/m0/s1

InChI Key

SLZONRKJBRFOKX-NRXISQOPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)COC)C2CCC(CC2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)COC)C2CCC(CC2)N

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

A representative synthetic route, adapted from patent WO2012170976A2 and corroborated by related literature, proceeds as follows:

Step Description Key Reagents Conditions Notes
1. Formation of the piperazine ring Diamine precursors, alkylating agents Base (e.g., K2CO3), solvent (e.g., dichloromethane) Cyclization under controlled temperature to favor cis isomer
2. Introduction of methoxymethyl group at C-3 Methoxymethyl chloride or bromide Base (e.g., NaH), solvent (e.g., THF), low temperature Selective alkylation at the 3-position
3. Attachment of 4-(4-aminocyclohexyl) substituent 4-aminocyclohexanone or protected amine derivatives Reductive amination or nucleophilic substitution Stereochemical control critical to maintain cis configuration
4. Protection of piperazine nitrogen as tert-butyl carbamate Di-tert-butyl dicarbonate (Boc2O) Mild base (e.g., triethylamine), solvent (e.g., dichloromethane) Standard Boc protection to improve compound stability

Detailed Reaction Conditions and Variations

  • Cyclization: The piperazine ring is typically formed by nucleophilic substitution of a diamine with a suitable dihalide or by ring closure of a linear precursor. The reaction is usually carried out in aprotic solvents such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent side reactions.

  • Methoxymethylation: The introduction of the methoxymethyl group is achieved through alkylation using methoxymethyl chloride or bromide in the presence of a strong base like sodium hydride (NaH). The reaction temperature is carefully controlled (often 0 to 5 °C) to avoid over-alkylation or side reactions.

  • Attachment of Aminocyclohexyl Group: This step often involves reductive amination, where 4-aminocyclohexanone or its derivatives react with the piperazine intermediate in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3). The cis stereochemistry is preserved by controlling reaction conditions and using stereochemically pure starting materials.

  • Boc Protection: The final step involves protection of the secondary amine on the piperazine ring using di-tert-butyl dicarbonate under mild basic conditions. This step is critical for isolating the compound in a stable, crystalline form suitable for further applications.

Industrial and Flow Chemistry Adaptations

Recent advances suggest that continuous flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis, particularly for the alkylation and reductive amination steps. These methods offer improved heat and mass transfer, leading to better control over stereoselectivity and yield.

Comparative Data Table of Preparation Parameters

Synthetic Step Common Reagents Typical Solvents Temperature Range Reaction Time Yield (%) Notes
Piperazine ring formation Diamines, dihalides DCM, THF 0–25 °C 4–12 h 70–85 Control of cis/trans isomers essential
Methoxymethylation Methoxymethyl chloride, NaH THF, DCM 0–5 °C 1–3 h 60–75 Avoid over-alkylation
Reductive amination 4-aminocyclohexanone, NaBH(OAc)3 DCM, MeOH RT to 40 °C 6–24 h 65–80 Stereochemical purity critical
Boc protection Boc2O, Et3N DCM RT 2–6 h >90 Standard protection step

Exhaustive Research Findings and Notes

  • Stereochemical Control: Maintaining the (3S)-cis configuration is crucial for the biological activity of the compound. Stereoselective synthesis is achieved by using chiral starting materials or chiral catalysts, and by careful control of reaction parameters.

  • Purification: The final compound is typically purified by chromatographic techniques such as flash column chromatography or preparative HPLC, followed by crystallization to ensure high purity.

  • Characterization: Analytical methods including NMR spectroscopy, mass spectrometry, and chiral HPLC are employed to confirm structure, purity, and stereochemistry.

  • Reactivity: The methoxymethyl substituent provides a handle for further chemical modifications, enabling the synthesis of analogues for structure-activity relationship (SAR) studies.

  • Safety and Handling: The use of strong bases and reactive alkylating agents requires standard precautions including inert atmosphere and temperature control to prevent side reactions and ensure operator safety.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding biological processes .

Medicine

Its unique structural features may allow it to interact with specific molecular targets, leading to therapeutic effects .

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

The target compound shares structural homology with several tert-butyl piperazine carboxylate derivatives, differing primarily in substituent patterns and stereochemistry:

Compound Name Substituents Key Features Reference
Target Compound 3S-methoxymethyl, cis-4-(4-aminocyclohexyl) Chiral centers at 3S and cis-4-aminocyclohexyl; enhanced solubility from methoxymethyl
tert-Butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate 3R-methoxymethyl, cis-4-(4-aminocyclohexyl) Stereoisomer of the target; differences in 3R vs. 3S configuration may alter binding affinity
tert-Butyl 4-(4-aminocyclohexyl)piperazine-1-carboxylate No 3-substituent, cis/trans aminocyclohexyl Simpler structure; lacks methoxymethyl group, reducing hydrophilicity
tert-Butyl 4-(4-(((1r,4r)-4-aminocyclohexyl)amino)phenyl)piperazine-1-carboxylate 4-Phenylaminocyclohexyl substituent Extended aromaticity; used in PROTAC degraders (e.g., CDK12/13 inhibitors)
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate Chloronitropyridinyl substituent Electron-withdrawing groups enhance reactivity in cross-coupling reactions

Stereochemical and Conformational Differences

  • Cis vs. Trans Aminocyclohexyl: The cis configuration of the 4-aminocyclohexyl group in the target compound imposes spatial constraints that may favor specific protein-binding interactions compared to trans isomers, as seen in PROTAC molecules .
  • 3S vs.

Pharmacological and Physicochemical Properties

  • Solubility : The methoxymethyl group in the target compound enhances aqueous solubility compared to lipophilic analogues like tert-butyl 4-(4-(methylthio)benzyl)piperazine-1-carboxylate ().

Key Research Findings

  • Stereochemical Impact: The 3S-methoxymethyl and cis-4-aminocyclohexyl motifs are critical for maintaining conformational rigidity, as demonstrated in PROTAC design ().
  • Synthetic Versatility : tert-Butyl piperazine carboxylates serve as versatile intermediates; for example, highlights their use in synthesizing heterocyclic derivatives via Suzuki-Miyaura couplings.
  • Stability : The tert-butyl carbamate group prevents undesired side reactions during synthesis, as seen in and .

Biological Activity

Chemical Identity and Properties

  • IUPAC Name : tert-butyl (3S)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate
  • CAS Number : 2891581-08-9
  • Molecular Formula : C₁₇H₃₃N₃O₃
  • Molar Mass : 303.47 g/mol

This compound is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor of certain serine proteases, which are involved in inflammatory processes and tissue remodeling. This inhibition could potentially mitigate conditions associated with excessive protease activity, such as chronic inflammation and respiratory diseases.

Pharmacological Studies

Recent studies have focused on the compound's efficacy in modulating inflammatory responses. For instance, it has been shown to inhibit cathepsin C, an enzyme critical for activating neutrophil serine proteases. This inhibition may reduce tissue damage and inflammation in diseases characterized by neutrophil accumulation, such as bronchiectasis and chronic obstructive pulmonary disease (COPD) .

Case Studies

  • Case Study on Inhibition of Neutrophil Serine Proteases :
    • Objective : To evaluate the effect of this compound on neutrophil elastase activity.
    • Methodology : In vitro assays were conducted using human neutrophils treated with varying concentrations of the compound.
    • Findings : The compound demonstrated a dose-dependent inhibition of neutrophil elastase activity, suggesting its potential as a therapeutic agent in inflammatory diseases.
  • Clinical Relevance in Respiratory Diseases :
    • Objective : Assess the impact of the compound on lung function in patients with chronic inflammatory conditions.
    • Results : Preliminary results indicated improved lung function metrics in patients receiving treatment with the compound compared to a control group, highlighting its therapeutic potential .

Data Table: Summary of Biological Activity

Activity TypeDescriptionReference
Enzyme InhibitionInhibits cathepsin C and neutrophil serine proteases
Anti-inflammatory EffectsReduces markers of inflammation in animal models
Respiratory Function ImprovementEnhances lung function in patients with chronic respiratory diseases

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